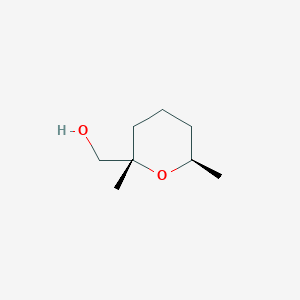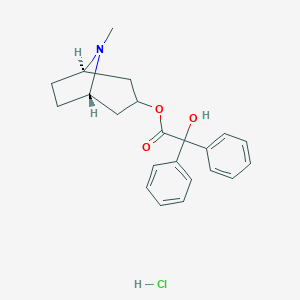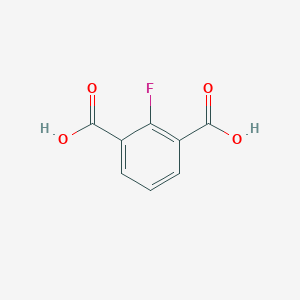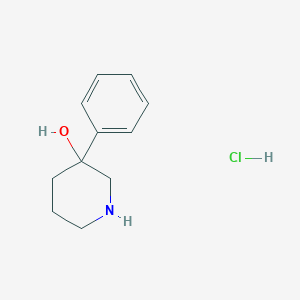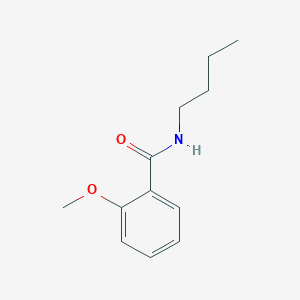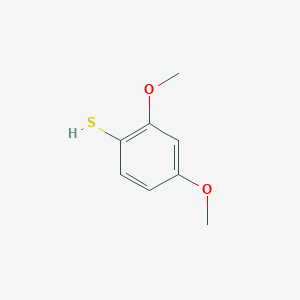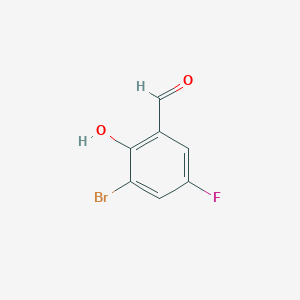
3-ブロモ-5-フルオロ-2-ヒドロキシベンズアルデヒド
概要
説明
3-Bromo-5-fluoro-2-hydroxybenzaldehyde is a compound with the molecular formula C7H4BrFO2 and a molecular weight of 219.01 . It is a solid substance that is stored at an inert atmosphere, 2-8°C .
Synthesis Analysis
The synthesis of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde can be done in several ways. One of the most commonly used methods is the Suzuki-Miyaura reaction. This method involves a reaction between aryl iodide and aryl boronic acid in the presence of a palladium catalyst.Molecular Structure Analysis
The molecular structure of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde consists of a benzene ring with bromo, fluoro, hydroxy, and aldehyde functional groups . The InChI code for this compound is 1S/C7H4BrFO2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-3,11H .Chemical Reactions Analysis
3-Bromo-5-fluoro-2-hydroxybenzaldehyde can be used in the synthesis of various compounds. For example, it can be used to synthesize Schiff base, which is a sub-class of imine (ketimines or aldimines) .Physical And Chemical Properties Analysis
3-Bromo-5-fluoro-2-hydroxybenzaldehyde is a solid substance with a molecular weight of 219.01 . It is stored at an inert atmosphere, 2-8°C .科学的研究の応用
ATX阻害剤の合成
この化合物は、オートタキシン(ATX)阻害剤の合成に使用されてきました . ATX阻害剤は、自己免疫疾患の治療法として研究されています . オートタキシンは、いくつかの自己免疫疾患の進行に関与している酵素であり、その活性を阻害することで、症状を軽減したり、疾患の進行を遅らせたりできる可能性があります .
PDE4阻害剤の合成
「3-ブロモ-5-フルオロ-2-ヒドロキシベンズアルデヒド」は、ホスホジエステラーゼ4(PDE4)阻害剤の一種であるホウ素含有化合物の合成に使用されてきました . PDE4阻害剤は、慢性炎症を軽減する可能性があります . 慢性炎症は、喘息、COPD、関節リウマチなどの多くの疾患の重要な要因です .
BCL-XL阻害剤の合成
この化合物は、BCL-XL阻害剤の合成に使用される有用な反応剤です . BCL-XLは、細胞死を阻害するタンパク質であり、がん細胞ではしばしば過剰発現しています . BCL-XLの阻害剤は、これらの癌細胞で細胞死を誘導し、その増殖を阻止する可能性があります .
4. 癌細胞増殖阻害剤の合成 「3-ブロモ-5-フルオロ-2-ヒドロキシベンズアルデヒド」は、癌細胞の増殖を阻害するものを含む、多くの医薬品剤の調製にも使用されます
Safety and Hazards
The safety information for 3-Bromo-5-fluoro-2-hydroxybenzaldehyde indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用機序
Target of Action
It’s known that halogenated benzaldehydes, such as this compound, often interact with various enzymes and receptors in the body due to their reactive nature .
Mode of Action
For instance, the bromine atom on the benzene ring can participate in Suzuki coupling reactions under palladium catalysis . The aldehyde group (-CHO) is also highly reactive and can undergo nucleophilic addition reactions .
Biochemical Pathways
It’s known that halogenated benzaldehydes can influence various biochemical pathways due to their reactivity .
Pharmacokinetics
It’s known that halogenated benzaldehydes generally have high gi absorption and can permeate the blood-brain barrier . These properties can significantly impact the bioavailability of the compound.
Result of Action
Halogenated benzaldehydes can have various effects at the molecular and cellular level due to their reactivity .
Action Environment
The action, efficacy, and stability of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C in an inert atmosphere for optimal stability .
生化学分析
Biochemical Properties
The chemical reactivity of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde is primarily centered on the halogen atoms and the aldehyde group in its structure . The bromine atom on the benzene ring can undergo Suzuki coupling reactions under the catalysis of palladium with organoboronic acid compounds . It can undergo nucleophilic addition reactions under the attack of common nucleophiles such as formate reagents, organolithium reagents, etc., to obtain the corresponding benzyl alcohol derivatives .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
For example, in the presence of N-bromosuccinimide (NBS), the bromine atom can be replaced by a succinimidyl radical, leading to the formation of a benzyl radical .
特性
IUPAC Name |
3-bromo-5-fluoro-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRWJLDTMGYWFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70631002 | |
| Record name | 3-Bromo-5-fluoro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
178546-34-4 | |
| Record name | 3-Bromo-5-fluoro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-fluoro-2-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


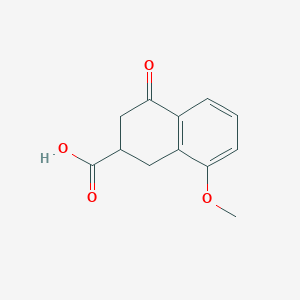
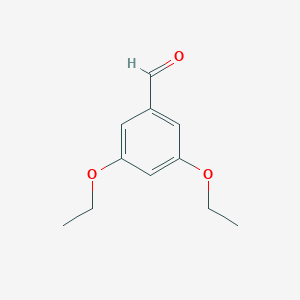
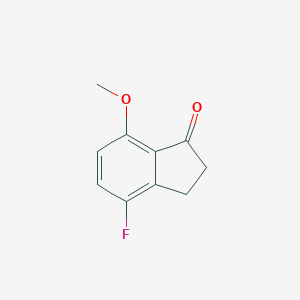
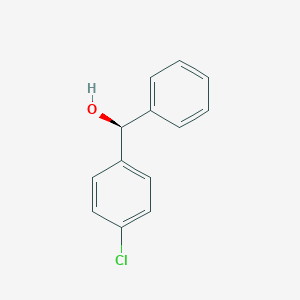
![5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B172900.png)
